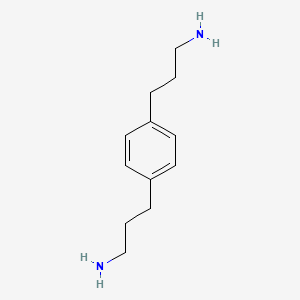

1,4-Benzenedipropanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3’-(1,4-Phenylene)bis(propan-1-amine) is an organic compound with the molecular formula C12H20N2 It consists of a phenylene group (a benzene ring) substituted with two propan-1-amine groups at the 1 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,4-Phenylene)bis(propan-1-amine) typically involves the reaction of 1,4-dibromobenzene with 3-aminopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 3,3’-(1,4-Phenylene)bis(propan-1-amine) follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

Reduction: Reduction reactions can convert the amine groups to more reactive intermediates.

Substitution: The phenylene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Drug Development : 1,4-Benzenedipropanamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural properties make it suitable for developing drugs that target specific biological pathways. For instance, it has been utilized in the synthesis of compounds with potential anticancer properties and in the formulation of drugs aimed at treating neurodegenerative diseases due to its ability to interact with biological membranes effectively .

- Antioxidant Properties : Recent studies have highlighted the role of nitrogen-containing compounds like this compound in creating antioxidant polymers. These polymers can be used in drug delivery systems to enhance the stability and efficacy of therapeutic agents by protecting them from oxidative degradation during storage and administration .

Material Science Applications

- Polymer Synthesis : The compound is instrumental in synthesizing various polymeric materials that exhibit unique mechanical and thermal properties. Its incorporation into polymer matrices can enhance their performance in applications such as coatings, adhesives, and composites used in automotive and aerospace industries .

- Hydrogels : this compound has been explored for use in hydrogels, which are gaining traction in biomedical applications. Hydrogels synthesized using this compound can be employed for drug delivery systems, tissue engineering scaffolds, and wound healing applications due to their biocompatibility and ability to retain moisture .

Environmental Applications

- Remediation Technologies : The compound's amine functional groups make it effective in environmental remediation processes, particularly in the adsorption of heavy metals from wastewater. Studies have demonstrated that materials modified with this compound can significantly enhance the removal efficiency of toxic metals such as lead and cadmium from contaminated water sources .

- Switchable Solvents : Research indicates that nitrogen-containing compounds like this compound can be utilized to develop switchable solvents that change their solubility properties based on environmental conditions (e.g., pH changes). This property is beneficial for separation processes in chemical manufacturing and waste treatment .

Case Studies

| Application Area | Case Study Description | Findings |

|---|---|---|

| Pharmaceutical | Synthesis of anticancer agents using this compound derivatives | Enhanced efficacy against cancer cells observed; potential for targeted therapy development |

| Material Science | Development of high-performance polymers incorporating this compound | Improved thermal stability and mechanical strength; suitable for aerospace applications |

| Environmental Remediation | Use of modified adsorbents for heavy metal removal from wastewater | Significant reduction in heavy metal concentrations; effective under varying pH conditions |

Mécanisme D'action

The mechanism of action of 3,3’-(1,4-Phenylene)bis(propan-1-amine) depends on its application. In biochemical contexts, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. The phenylene group provides a rigid scaffold, while the amine groups can participate in hydrogen bonding and electrostatic interactions, influencing molecular recognition and binding affinity.

Comparaison Avec Des Composés Similaires

1,4-Bis(3-aminopropyl)piperazine: Similar in structure but contains a piperazine ring instead of a phenylene group.

1,4-Diaminobutane: Contains a butane backbone instead of a phenylene group.

3,3’-(1,4-Phenylene)bis(2-methylpropan-1-amine): Similar structure with an additional methyl group on the propan-1-amine moieties.

Uniqueness: 3,3’-(1,4-Phenylene)bis(propan-1-amine) is unique due to its phenylene backbone, which imparts rigidity and specific electronic properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.

Activité Biologique

1,4-Benzenedipropanamine, also known as benzenepropane-1,4-diamine, is an organic compound with potential biological activities. This article explores its biological properties, including antimicrobial and spermicidal activities, based on various research findings.

Chemical Structure and Properties

This compound features a biphenyl structure with two propanamine groups attached to the benzene ring. This configuration allows it to interact with biological systems effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its analogues against various pathogens. The following table summarizes key findings regarding its antimicrobial efficacy:

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Trichomonas vaginalis | 0.1% | Spermicidal |

| This compound | Candida spp. | 0.05% | Anticandidal |

| Analogue 3 | Staphylococcus aureus | 0.5% | Microbicidal |

| Analogue 6 | Escherichia coli | 0.3% | Microbicidal |

The compound exhibited significant spermicidal activity against Trichomonas vaginalis and anticandidal properties against various Candida species, indicating its potential for therapeutic applications in reproductive health and antifungal treatments .

The biological activity of this compound is attributed to its ability to interact with cellular membranes and proteins. This interaction disrupts cellular functions, leading to microbial cell death. The structural modifications at the amino position have been shown to enhance its activity against specific pathogens .

Case Studies

A study conducted by Naoko et al. demonstrated that long-chain fatty acids derived from similar compounds exhibited antibacterial properties against multidrug-resistant organisms (MDROs). The hexane fraction containing these compounds showed significant zones of inhibition against clinical pathogens like Salmonella and Staphylococcus aureus, suggesting that similar mechanisms may be at play with this compound .

Cytotoxicity and Safety Profile

While the antimicrobial activity is promising, it is essential to evaluate the cytotoxicity of this compound. Preliminary studies indicate that certain concentrations may exhibit cytotoxic effects on mammalian cells. Further investigations are necessary to establish a safe therapeutic window for clinical applications.

Propriétés

Formule moléculaire |

C12H20N2 |

|---|---|

Poids moléculaire |

192.30 g/mol |

Nom IUPAC |

3-[4-(3-aminopropyl)phenyl]propan-1-amine |

InChI |

InChI=1S/C12H20N2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10,13-14H2 |

Clé InChI |

UCIIMVLFNCETFE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CCCN)CCCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.